molecular formula C9H16N2O B13295767 1-butyl-3,5-dimethyl-1H-pyrazol-4-ol

1-butyl-3,5-dimethyl-1H-pyrazol-4-ol

Cat. No.: B13295767
M. Wt: 168.24 g/mol
InChI Key: HBCVZZFUIQLQEX-UHFFFAOYSA-N
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Description

1-butyl-3,5-dimethyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substituents, offers distinct chemical and physical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-butyl-3,5-dimethyl-1H-pyrazol-4-ol can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For instance, the reaction of 3,5-dimethyl-1H-pyrazole with butyl bromide under basic conditions can yield the desired product . The reaction typically requires a solvent like ethanol and a base such as sodium hydroxide, followed by purification steps like recrystallization.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3,5-dimethyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles with different properties and applications .

Mechanism of Action

The mechanism of action of 1-butyl-3,5-dimethyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-butyl-3,5-dimethyl-1H-pyrazol-4-ol stands out due to its specific substituents, which confer unique chemical and physical properties. The butyl group enhances its lipophilicity, making it more suitable for certain biological applications. Additionally, the presence of both methyl groups at positions 3 and 5 of the pyrazole ring can influence its reactivity and interaction with other molecules, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-butyl-3,5-dimethylpyrazol-4-ol

InChI

InChI=1S/C9H16N2O/c1-4-5-6-11-8(3)9(12)7(2)10-11/h12H,4-6H2,1-3H3

InChI Key

HBCVZZFUIQLQEX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=N1)C)O)C

Origin of Product

United States

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